7-fluoro-2,3-dihydro-1H-indene-4-carboxylicacid

Catalog No.
S15936453
CAS No.
M.F
C10H9FO2
M. Wt
180.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-fluoro-2,3-dihydro-1H-indene-4-carboxylicacid

Product Name

7-fluoro-2,3-dihydro-1H-indene-4-carboxylicacid

IUPAC Name

7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

InChI

InChI=1S/C10H9FO2/c11-9-5-4-8(10(12)13)6-2-1-3-7(6)9/h4-5H,1-3H2,(H,12,13)

InChI Key

AZKUDPSBVUSUAO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C1)F)C(=O)O

7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid is a fluorinated organic compound that belongs to the class of indene derivatives. It features a unique structure characterized by a fluorine atom at the 7th position and a carboxylic acid group at the 4th position of the indene ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

  • Oxidation: The carboxylic acid group can be oxidized to form ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  • Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde with reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, utilizing reagents like sodium methoxide or potassium tert-butoxide.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid exhibits various biological activities, including:

  • Antimicrobial Properties: Investigated for its potential to inhibit the growth of various microorganisms.
  • Anticancer Activity: Explored as a lead compound in cancer research due to its ability to modulate specific biological pathways.

The mechanism of action involves interactions with molecular targets, where the fluorine atom enhances binding affinity and selectivity, while the carboxylic acid group facilitates hydrogen bonding and electrostatic interactions.

The synthesis of 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid can follow various routes:

  • Cyclization: Formation of the indene ring through intramolecular cyclization reactions, often employing palladium-catalyzed cross-coupling reactions.
  • Carboxylation: Introduction of the carboxylic acid group via carbonation of organometallic intermediates.

Industrial production methods may involve optimized reaction conditions, including temperature control and solvent selection, to maximize yield and purity.

7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals, particularly in antimicrobial and anticancer research.
  • Chemical Synthesis: Utilized as an intermediate in synthesizing other complex organic molecules due to its reactive functional groups.

Interaction studies are crucial for understanding how 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid interacts with biological systems. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound binds to specific enzymes or receptors.
  • Mechanistic Pathways: Elucidating how these interactions influence metabolic pathways and biological effects.

Such studies help guide further drug development efforts by identifying potential therapeutic mechanisms.

Several compounds share structural similarities with 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
3-amino-7-chloro-2,3-dihydro-1H-indene-4-carboxylic acidContains an amino group at position 3Potentially enhanced biological activity due to amino substitution
7-fluoro-2,3-dihydro-1H-indene-5-carboxylic acidFluorine substitution at position 5Different electronic properties influencing reactivity and bioactivity
4-chloro-2,3-dihydro-1H-indene-1-carboxylic acidChlorine at position 4 instead of 7Altered biological activity due to different positioning of functional groups

These compounds illustrate the structural diversity within indene derivatives and their varying biological activities based on substituent positions and types. The unique fluorination at the 7th position in 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid contributes to its distinct chemical properties and potential applications in medicinal chemistry.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

180.05865769 g/mol

Monoisotopic Mass

180.05865769 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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